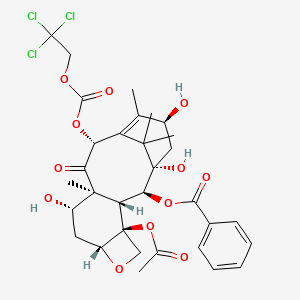
1alpha-Hydroxy Vitamin D2-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1alpha-Hydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically designed to mimic the biological activity of naturally occurring vitamin D compounds. This compound plays a crucial role in calcium and phosphorus metabolism, making it essential for maintaining bone health and overall physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxy Vitamin D2-d3 involves several steps, starting from the precursor compounds vitamin D2 and vitamin D3. The process typically includes hydroxylation at the C-1 position. One efficient method involves the conversion of vitamin D3 tosylates to 3,5-cyclovitamin D derivatives, followed by allylic oxidation with selenium dioxide and acid-catalyzed solvolysis to yield the 1alpha-hydroxyvitamin D analogs .
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques for purification and quantification. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1alpha-Hydroxy Vitamin D2-d3 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. The hydroxylation at the C-1 position is a critical step in its synthesis .
Common Reagents and Conditions:
Hydroxylation: Selenium dioxide is commonly used for allylic oxidation.
Oxidation: Various oxidizing agents can be employed, depending on the desired product.
Substitution: Acid-catalyzed solvolysis is used to introduce hydroxyl groups.
Major Products Formed: The primary product formed from these reactions is this compound, which can be further modified to produce other analogs with varying biological activities .
Scientific Research Applications
1alpha-Hydroxy Vitamin D2-d3 has a wide range of scientific research applications:
Mechanism of Action
1alpha-Hydroxy Vitamin D2-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, it induces conformational changes in the VDR, allowing it to interact with vitamin D response elements (VDREs) in the DNA. This interaction leads to the transcription of genes involved in calcium and phosphorus metabolism, immune response, and cell proliferation .
Comparison with Similar Compounds
1alpha,25-Dihydroxyvitamin D3 (Calcitriol): The most active form of vitamin D3, crucial for calcium homeostasis.
1alpha,25-Dihydroxyvitamin D2: Another active form of vitamin D2, used in similar therapeutic applications.
Uniqueness: 1alpha-Hydroxy Vitamin D2-d3 is unique due to its synthetic origin and specific hydroxylation pattern, which allows for targeted biological activity. Unlike naturally occurring vitamin D compounds, it can be precisely modified to enhance or reduce specific effects, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C28H44O2 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19?,20-,24-,25-,26+,27+,28-/m1/s1/i3D3 |
InChI Key |
HKXBNHCUPKIYDM-LBXSFKEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)






